N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4S/c1-20-11-3-2-9-13-14-10(17(9)15-11)8-12-22(18,19)16-4-6-21-7-5-16/h2-3,12H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSYOCBLAESFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the receptor tyrosine kinase c-met. This protein plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to inhibit the receptor tyrosine kinase c-met, leading to a decrease in cellular growth and migration. This suggests that N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide may interact with its targets in a similar manner.
Biological Activity
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a methoxy-substituted triazolo-pyridazine core and a morpholine sulfonamide moiety. The molecular formula is , with a molecular weight of 340.40 g/mol. The presence of these heterocycles contributes to its diverse biological properties.
The primary target of this compound is the cell division protein ZipA , which plays a crucial role in bacterial cell division. The compound interacts with ZipA, potentially inhibiting bacterial growth by disrupting the cell division process.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties against specific cancer cell lines. For instance, compounds with similar structures have been shown to inhibit c-Met kinase activity, which is often overexpressed in various cancers .
- Antitubercular Effects : The compound's derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Some related compounds demonstrated significant activity against this pathogen, showing potential for further development in tuberculosis treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antitumor Activity : A study evaluated a series of triazolo-pyridazine derivatives for their antitumor effects. Compounds were tested against various cancer cell lines with IC50 values indicating significant cytotoxicity. For example, one derivative showed an IC50 of 49.85 μM against A549 lung cancer cells .
- Antitubercular Screening : A recent investigation into substituted benzamide derivatives found that several compounds exhibited promising antitubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo-fused azines, with structural analogs differing in core heterocycles, substituents, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations
Core Heterocycle Variations :
- Pyridazine (as in the target compound) vs. pyrimidine () cores influence electron distribution and ring planarity, affecting target binding. Pyridazines are often associated with kinase inhibition, while pyrimidines are common in antimicrobial agents .
Substituent Effects: Position 6: Methoxy (target) vs. methyl () or chloro () groups modulate lipophilicity and steric hindrance. Methoxy may improve metabolic stability over methyl . Position 3: Morpholine-4-sulfonamide (target) vs. benzenesulfonamide () or quinoline () groups. Morpholine enhances solubility, while bulkier groups like quinoline improve target specificity .
Biological Activity Trends :
- Antimicrobial activity is prevalent in sulfonamide- and benzamide-linked derivatives ().
- Kinase inhibition (e.g., c-Met) is observed in analogs with extended aromatic systems (e.g., PF-4254644) .
Synthetic Considerations :
- The target compound’s synthesis likely follows routes similar to those in , involving annulation of triazole rings onto substituted pyridazines. Morpholine-sulfonamide incorporation may require sulfonylation and nucleophilic substitution steps .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Morpholine derivatives (target, ) generally exhibit higher aqueous solubility than methyl- or chloro-substituted analogs due to the polar morpholine ring .
- Metabolic Stability : Compounds with methoxy groups (target) may resist oxidative metabolism better than methylated analogs, as seen in ’s discussion of metabolic susceptibility .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
Retrosynthetically, the compound can be assembled via:
- Pathway A : Cyclization of a pyridazine precursor followed by sulfonamide coupling.
- Pathway B : Pre-formation of the sulfonamide moiety prior to triazolopyridazine cyclization.
Synthetic Routes
Route 1: Triazolopyridazine Core Formation Followed by Sulfonylation
Step 1: Synthesis of 6-Methoxy-Triazolo[4,3-b]Pyridazine
The triazolopyridazine core is typically constructed via cyclization of hydrazine derivatives with pyridazine intermediates. For example:
- Starting material : 3-Chloro-6-methoxypyridazine.
- Hydrazination : Treatment with hydrazine hydrate in refluxing ethanol yields 3-hydrazinyl-6-methoxypyridazine.
- Cyclization : Reaction with formic acid at 100°C forms the triazolo[4,3-b]pyridazine ring.
Key Reaction :
$$
\text{3-Chloro-6-methoxypyridazine} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{3-Hydrazinyl-6-methoxypyridazine} \xrightarrow{\text{HCOOH}} \text{6-Methoxy-triazolo[4,3-b]pyridazine}
$$
Step 2: Introduction of the Chloromethyl Group
To functionalize the triazolopyridazine at position 3:
- Mannich Reaction : Treatment with formaldehyde and hydrochloric acid introduces a chloromethyl group.
- Alternative : Direct chlorination using PCl₅ or SOCl₂.
Intermediate : 3-(Chloromethyl)-6-methoxy-triazolo[4,3-b]pyridazine.
Step 3: Sulfonamide Coupling
The chloromethyl intermediate reacts with morpholine-4-sulfonamide via nucleophilic substitution:
- Sulfonamide Preparation : Morpholine-4-sulfonyl chloride is synthesized by reacting morpholine with chlorosulfonic acid.
- Coupling : The chloromethyl triazolopyridazine reacts with morpholine-4-sulfonamide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile.
Reaction Conditions :
Route 2: Sulfonamide First Approach
Step 1: Synthesis of Morpholine-4-Sulfonamide
- Sulfonylation : Morpholine reacts with chlorosulfonic acid to form morpholine-4-sulfonyl chloride.
- Amination : Treatment with aqueous ammonia yields morpholine-4-sulfonamide.
Purity : >95% (confirmed by HPLC).
Step 2: Functionalization with Aminomethyl Triazolopyridazine
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 50–60% | 60–70% |
| Key Challenges | Chloromethyl intermediate instability | Aminomethyl synthesis complexity |
| Scalability | Moderate (requires anhydrous conditions) | High (robust sulfonylation) |
| Purity | 90–95% | 92–97% |
Optimization Strategies
Q & A
Basic: What are the key steps and analytical methods for synthesizing and confirming the structure of this compound?
Answer:
The synthesis typically involves multi-step reactions starting with precursor functionalization, cyclization to form the triazolopyridazine core, and subsequent sulfonamide coupling. Critical steps include:
- Cyclization : Using phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions to form the triazolopyridazine ring .
- Sulfonamide coupling : Reacting the intermediate with morpholine-4-sulfonamide in the presence of a base like triethylamine .
Analytical confirmation : - NMR spectroscopy (¹H, ¹³C) to verify substituent positions and connectivity.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .
Basic: How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?
Answer:
The compound features:
- A triazolopyridazine core with a 6-methoxy group.
- A morpholine-4-sulfonamide side chain linked via a methyl group.
Key functional groups: - Methoxy group : Enhances solubility and modulates electronic effects.
- Sulfonamide : Provides hydrogen-bonding sites for biological interactions.
Structural tools : - X-ray crystallography (if crystalline) for absolute configuration.
- FT-IR spectroscopy to identify sulfonamide (S=O stretching at ~1150 cm⁻¹) and triazole (C=N stretching at ~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide coupling efficiency .
- Catalyst screening : Use of palladium catalysts (e.g., Pd/C) for hydrogenation steps, with temperature control (60–80°C) to minimize side reactions .
- Workup protocols : Gradient chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product from byproducts .
Case study : Adjusting POCl₃ stoichiometry during cyclization reduced impurities by 30% in a related triazolopyridazine synthesis .
Advanced: What computational methods are applicable for predicting the compound's reactivity or biological targets?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions .
Example : A triazolopyridazine analog showed high binding affinity to adenosine receptors (ΔG = -9.2 kcal/mol) via docking studies .
Advanced: How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
Answer:
Stepwise approach :
Assay validation : Confirm consistency using positive controls (e.g., doxorubicin for cytotoxicity assays).
Solubility checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
Dose-response curves : Repeat experiments with 8–12 concentration points to improve IC₅₀ accuracy.
Case study : Variability in antimicrobial activity of a triazolopyridazine analog was traced to aggregation at high concentrations; dynamic light scattering (DLS) confirmed nanoparticle formation .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .
- Biological profiling : Test analogs against a panel of targets (e.g., cancer cell lines, enzyme inhibitors).
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
Example : In a triazolopyridazine series, methoxy substitution at position 6 improved kinase inhibition by 15-fold compared to chloro .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Answer:
- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar).
- Stability :
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
Answer:
- In vitro assays :
- Microsomal stability (human/rat liver microsomes) to assess CYP450-mediated degradation.
- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risk.
- In silico tools :
- ADMET Predictor® : Estimates permeability (LogP) and cytochrome inhibition.
Example : A morpholine-sulfonamide analog showed 80% remaining after 1 hour in human microsomes, indicating favorable metabolic stability .
- ADMET Predictor® : Estimates permeability (LogP) and cytochrome inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
